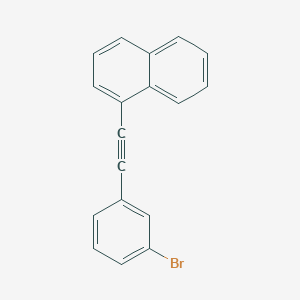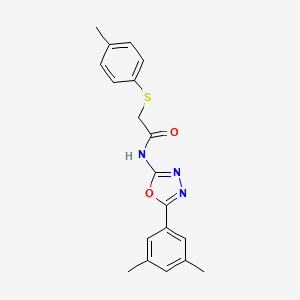
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and an appropriate catalyst.
Thioacetamide Formation: The final step involves the reaction of the oxadiazole derivative with p-tolylthioacetic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Materials Science: Oxadiazole derivatives are known for their photophysical properties, which can be exploited in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: The compound may have potential as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect.
Photophysical Properties: In materials science, the compound’s mechanism of action would involve its ability to absorb and emit light, which is crucial for its use in electronic devices.
相似化合物的比较
Similar Compounds
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: can be compared with other oxadiazole derivatives such as:
Uniqueness
- The presence of the p-tolylthio group in this compound imparts unique properties such as enhanced biological activity and specific photophysical characteristics, distinguishing it from other similar compounds.
属性
CAS 编号 |
1172990-49-6 |
|---|---|
分子式 |
C19H19N3O2S |
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12-4-6-16(7-5-12)25-11-17(23)20-19-22-21-18(24-19)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI 键 |
NGWGCSZPQBITCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


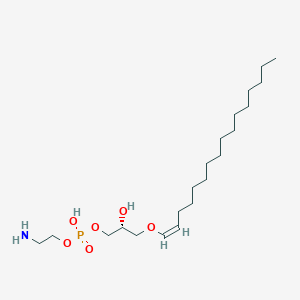
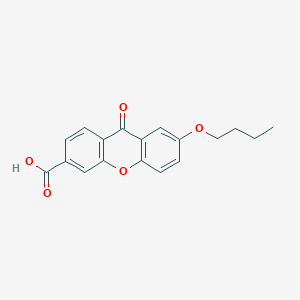
![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)
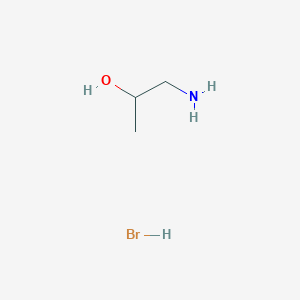

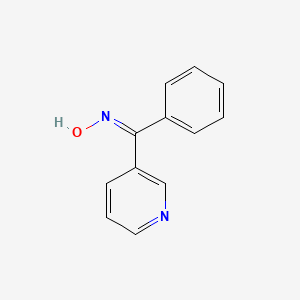
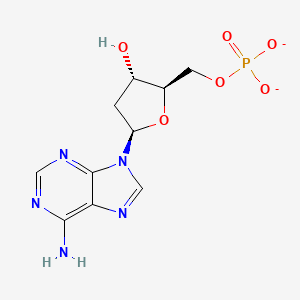
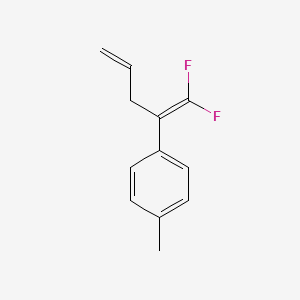

![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

